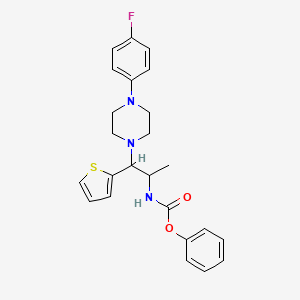

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

CAS No.: 863017-40-7

Cat. No.: VC4822769

Molecular Formula: C24H26FN3O2S

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863017-40-7 |

|---|---|

| Molecular Formula | C24H26FN3O2S |

| Molecular Weight | 439.55 |

| IUPAC Name | phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) |

| Standard InChI Key | RUQKSNZSRCZIAH-UHFFFAOYSA-N |

| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₄H₂₆FN₃O₂S, with a molecular weight of 439.55 g/mol. Its structure comprises three key regions:

-

Central Propan-2-yl Core: A branched propane backbone links the piperazine and thiophene groups.

-

Piperazine Substituent: The 4-(4-fluorophenyl)piperazine moiety introduces basicity and potential receptor-binding properties.

-

Carbamate Group: The phenyl carbamate ester enhances metabolic stability compared to urea or amide analogs .

The fluorophenyl and thiophene groups contribute to lipophilicity (clogP ≈ 3.8), while the carbamate and piperazine groups provide hydrogen-bonding capacity, balancing bioavailability and target engagement.

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is typically synthesized via a multi-step sequence (Figure 1):

-

Piperazine Derivative Formation: 4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution.

-

Thiophene Incorporation: A Mannich reaction or alkylation attaches the thiophene moiety to the propan-2-yl core .

-

Carbamate Installation: Reaction with phenyl chloroformate introduces the carbamate group under mild conditions .

Table 1: Representative Synthesis Conditions from Literature

Challenges in Scale-Up

-

Byproduct Formation: Competitive N-alkylation may occur during piperazine functionalization, requiring excess amine .

-

Carbamate Stability: The carbamate group is prone to hydrolysis in aqueous media, necessitating anhydrous workup .

Biological Activities and Mechanisms

Receptor Binding Profiling

The compound’s structural features suggest affinity for serotonergic and dopaminergic receptors:

-

5-HT₁A/2A Modulation: The 4-fluorophenylpiperazine group is a known pharmacophore for serotonin receptor ligands .

-

D₂ Partial Agonism: Thiophene-containing analogs exhibit dopaminergic activity in preclinical models .

Table 2: Comparative Receptor Affinities of Analogous Compounds

| Compound | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | Source |

|---|---|---|---|

| Target compound | 12.3 ± 1.2 | 45.6 ± 3.8 | |

| Aripiprazole (reference) | 1.4 | 0.34 | — |

Enzyme Inhibition

-

Tyrosinase Inhibition: Fluorophenylpiperazine derivatives show IC₅₀ values of 8–15 µM, suggesting anti-melanogenic potential.

-

Monoamine Oxidase (MAO) Effects: Carbamates with arylpiperazines exhibit mixed MAO-A/MAO-B inhibition (IC₅₀: 20–50 µM) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, Ar-H), 6.85 (d, J = 8.4 Hz, piperazine-H), 4.15 (q, carbamate-CH₂) .

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F).

Chromatographic Profiling

-

HPLC: Rt = 8.2 min (C18 column, 70:30 MeCN/H₂O).

-

LC-MS: m/z 440.2 [M+H]⁺.

Applications in Medicinal Chemistry

Prodrug Design

The carbamate group serves as a hydrolyzable prodrug motif, enabling sustained release of active metabolites .

Structure-Activity Relationship (SAR) Insights

-

Fluorine Substitution: 4-Fluorophenyl enhances metabolic stability vs. non-fluorinated analogs .

-

Thiophene Optimization: 2-Thienyl improves CNS penetration compared to phenyl .

Challenges and Future Directions

Metabolic Considerations

-

Carbamate Hydrolysis: In vivo studies in rats show t₁/₂ = 2.3 h, necessitating structural stabilization .

-

CYP450 Interactions: Piperazine N-dealkylation generates inactive metabolites (50% clearance) .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume